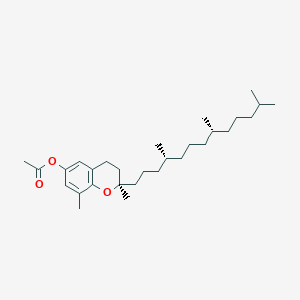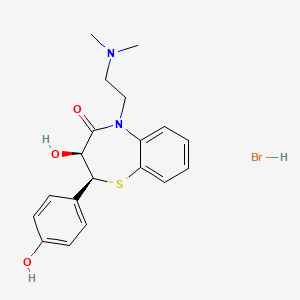
L-Cystine-13C6,15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cystine-13C6,15N2 is a labeled form of L-Cystine, a dimeric non-essential amino acid formed from cysteine. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. L-Cystine acts as an antioxidant and plays a crucial role in protecting tissues from radiation and pollution .
Wirkmechanismus
Target of Action
L-Cystine-13C6,15N2 is a stable isotope-labeled form of L-Cystine . L-Cystine is an essential amino acid that plays a crucial role in various physiological functions. It primarily targets proteins, as it is incorporated into them during protein synthesis .
Mode of Action
This compound, being a stable isotope-labeled form of L-Cystine, behaves similarly to its unlabeled counterpart in biological systems . It is incorporated into proteins during protein synthesis, replacing the regular L-Cystine .
Biochemical Pathways
This compound is involved in the same biochemical pathways as L-Cystine. It plays a role in the synthesis of proteins, where it is incorporated into the polypeptide chain . It also participates in the transsulfuration pathway, which is crucial for the synthesis of other sulfur-containing molecules .
Pharmacokinetics
The pharmacokinetics of this compound would be expected to be similar to that of L-Cystine. It is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins
Result of Action
The incorporation of this compound into proteins allows for the tracking and quantification of those proteins using mass spectrometry . This can provide valuable information about protein synthesis, turnover, and degradation.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its incorporation into proteins can be affected by the availability of other amino acids, the specific conditions of the cellular environment, and the overall metabolic state of the organism . Its stability may also be affected by factors such as pH and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine-13C6,15N2 typically involves the incorporation of stable isotopes into the amino acid cysteine, followed by the oxidation of cysteine to form cystine. The process requires precise control of reaction conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using stable isotope-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cystine-13C6,15N2 undergoes several types of chemical reactions, including:
Oxidation: The oxidation of cysteine to form cystine.
Reduction: The reduction of cystine back to cysteine.
Substitution: Various substitution reactions involving the amino and carboxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include cysteine, cystine, and various derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
L-Cystine-13C6,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cystine: The unlabeled form of L-Cystine-13C6,15N2.
L-Cysteine: The monomeric form of cystine.
L-Methionine: Another sulfur-containing amino acid with antioxidant properties
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and kinetic analyses .
Eigenschaften
CAS-Nummer |
1252803-65-8 |
|---|---|
Molekularformel |
¹³C₆H₁₂¹⁵N₂O₄S₂ |
Molekulargewicht |
248.24 |
Synonyme |
(-)-Cystine-13C6,15N2; 3,3’-Dithiobis(2-aminopropanoic Acid)-13C6,15N2; Bis(β-amino-β-carboxyethyl)-13C6,15N2 Disulfide; Cystine Αcid-13C6,15N2; Dicysteine-13C6,15N2; 3,3’-Dithiobis-L-alanine-13C6,15N2; L-Cysteine-13C6,15N2 Disulfide; L-Cystin-13C6,1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)



![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)


